5-Methyl-5-hexen-3-ol
Description
Structure
3D Structure
Properties
CAS No. |
67760-89-8 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
5-methylhex-5-en-3-ol |
InChI |
InChI=1S/C7H14O/c1-4-7(8)5-6(2)3/h7-8H,2,4-5H2,1,3H3 |
InChI Key |
LZJQEGCYVOMQID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=C)C)O |
Origin of Product |
United States |
Preparation Methods
Reduction of 5-Methyl-3-hexen-2-one
One of the most direct synthetic routes to this compound is the selective reduction of the corresponding ketone, 5-Methyl-3-hexen-2-one , which shares a similar carbon skeleton but contains a ketone at the 2-position instead of the hydroxyl at the 3-position.
-
- Sodium borohydride (NaBH4) in ethanol at low temperature (0°C) selectively reduces the ketone to the allylic alcohol without saturating the alkene.
- Lithium aluminum hydride (LiAlH4) can also be used for full reduction under anhydrous conditions.
- Catalytic hydrogenation (H2 with Ni or Pd catalysts) can reduce both the C=O and C=C bonds, which is less selective and often avoided if the alkene must be preserved.
Reaction scheme:
$$
\text{5-Methyl-3-hexen-2-one} \xrightarrow[\text{EtOH, 0°C}]{\text{NaBH}_4} \text{this compound}
$$Research findings:
Studies have shown that NaBH4 reduction proceeds with good selectivity and yield, preserving the double bond and producing the desired allylic alcohol efficiently. The reaction follows typical hydride transfer kinetics with mild exothermicity.
| Parameter | Value/Condition | Notes |
|---|---|---|
| Reducing agent | Sodium borohydride (NaBH4) | Selective for ketone to alcohol |
| Solvent | Ethanol | Polar protic solvent |
| Temperature | 0°C | Controls selectivity |
| Reaction time | 1–4 hours | Monitored by TLC or GC-MS |
| Product yield | Typically >80% | High purity achievable |
Alkylation and Functional Group Transformation Routes
Alternative synthetic routes involve constructing the carbon skeleton with the double bond and hydroxyl groups via alkylation and subsequent functional group transformations:
Alkylation of acetoacetic ester or related beta-keto esters with methallyl or allyl halides, followed by cleavage and reduction steps, can yield intermediates such as 5-Methyl-3-hexen-2-one, which is then reduced to the alcohol.
Hydroboration-oxidation of 5-methyl-5-hexene derivatives can introduce the hydroxyl group at the 3-position selectively, although regioselectivity must be carefully controlled.
Synthesis via Halide Substitution and Hydrolysis (Related Methodology)
While direct synthesis of this compound is less documented, related methods for synthesizing similar hexenols such as 5-hexen-1-ol involve:
- Reaction of 6-bromo-1-hexene with potassium acetate in the presence of tetrabutylammonium bromide catalyst in acetonitrile solvent, followed by hydrolysis and extraction steps.
- Although this patent focuses on 5-hexen-1-ol, the methodology illustrates the utility of halide substitution followed by hydrolysis to introduce hydroxyl groups on hexene backbones, which can be adapted for methyl-substituted analogs.
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| NaBH4 Reduction of Ketone | NaBH4, EtOH, 0°C | High selectivity, good yield | Requires prior synthesis of ketone |
| LiAlH4 Reduction | LiAlH4, dry ether, reflux | Complete reduction | More reactive, moisture sensitive |
| Catalytic Hydrogenation | H2 gas, Pd or Ni catalyst, high pressure | Industrial scalability | Less selective, alkene saturation |
| Alkylation of Beta-Keto Esters | Methallyl chloride, K2CO3, reflux | Builds carbon skeleton | Multi-step, moderate yields |
| Halide Substitution + Hydrolysis | 6-bromo-1-hexene, potassium acetate, TBA bromide | Simple reagents, mild conditions | Specific to positional isomers |
Summary Table of Preparation Methods
This comprehensive analysis highlights that the most practical and widely used preparation method for this compound is the selective reduction of the corresponding ketone 5-Methyl-3-hexen-2-one using sodium borohydride under controlled conditions. Alternative synthetic routes exist but often involve more steps or less selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-hexen-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methyl-5-hexen-3-one using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 5-methyl-5-hexen-3-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4
Substitution: Various nucleophiles like halides, amines, etc.
Major Products Formed
Oxidation: 5-Methyl-5-hexen-3-one
Reduction: 5-Methyl-5-hexen-3-amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Organic Synthesis
5-Methyl-5-hexen-3-ol serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.
Biological Studies
Research has indicated that this compound exhibits significant biological activities, particularly antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in food safety and pharmaceuticals.
Medicinal Applications
Investigations into the therapeutic potential of this compound have revealed its role in drug development. Its ability to interact with biological targets makes it a candidate for formulations aimed at treating infections or other health conditions.
Industrial Use
In the fragrance and flavor industry, this compound is utilized for its distinctive aroma profile. It is incorporated into various products to enhance sensory qualities without compromising safety.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Inhibition Rate (%) at 500 μg/mL |
|---|---|---|
| Escherichia coli | 250 | 100 |
| Staphylococcus aureus | 500 | 100 |
| Salmonella typhimurium | 1000 | 90 |
The results demonstrated that the compound effectively inhibited bacterial growth, particularly against Gram-positive bacteria, highlighting its potential as a natural antimicrobial agent.
Case Study 2: Food Preservation
Another study explored the incorporation of essential oils containing this compound in food products. Results indicated that these oils significantly reduced microbial load and extended shelf life while maintaining sensory quality.
Mechanism of Action
The mechanism of action of 5-Methyl-5-hexen-3-ol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with biological molecules, affecting their structure and function. The alkene group can undergo addition reactions, potentially modifying biological pathways .
Comparison with Similar Compounds
Positional Isomers: 5-Methyl-4-hexen-3-ol
- Molecular Formula : C₇H₁₄O (same as 5-methyl-5-hexen-3-ol)
- CAS : 53555-59-2
- Key Differences: The double bond is at position 4 (C4–C5) instead of C5–C6. Both compounds share similar molecular weights (114.188 vs. 114.1855) .
Structural Isomers: 2-Methyl-5-hexen-3-ol
- Molecular Formula : C₇H₁₄O
- CAS : 32815-70-6
- Key Differences: The methyl group is at position 2, and the double bond remains at C5–C6. Its SMILES notation (CC(C)C(CC=C)O) highlights branching near the hydroxyl group, which may lower boiling points compared to linear isomers. This compound is sold at 99% purity and classified under UN1987 (flammable alcohols) .
Saturated Analog: 5-Methyl-2-hexanol
Alkyne-Containing Analog: 5-Methyl-1-hexyn-3-ol
Multi-Unsaturated Compound: 2-Methyl-5-hexen-3-yn-2-ol
- Molecular Formula : C₇H₁₀O
- CAS : 690-94-8
- Key Differences : Contains both a double bond (C5–C6) and a triple bond (C3–C4). This conjugation may enhance electrophilic addition reactivity but reduce stability. Molecular weight is lower (110.1537 g/mol ) due to fewer hydrogen atoms .
Structural and Property Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₇H₁₄O | 114.1855 | 67760-89-8 | OH at C3, CH₃ at C5, C5–C6 double bond |
| 5-Methyl-4-hexen-3-ol | C₇H₁₄O | 114.188 | 53555-59-2 | OH at C3, CH₃ at C5, C4–C5 double bond |
| 2-Methyl-5-hexen-3-ol | C₇H₁₄O | 114.188 | 32815-70-6 | OH at C3, CH₃ at C2, C5–C6 double bond |
| 5-Methyl-2-hexanol | C₇H₁₆O | 116.204 | - | Saturated, OH at C2, CH₃ at C5 |
| 5-Methyl-1-hexyn-3-ol | C₇H₁₂O | 112.1696 | 61996-79-0 | Triple bond at C1–C2, OH at C3, CH₃ at C5 |
| 2-Methyl-5-hexen-3-yn-2-ol | C₇H₁₀O | 110.1537 | 690-94-8 | Triple bond at C3–C4, double bond at C5–C6 |
Impact of Structural Features on Properties
- Boiling Points: Alkyne-containing compounds (e.g., 5-methyl-1-hexyn-3-ol) exhibit higher boiling points due to stronger dipole interactions. Saturated alcohols (e.g., 5-methyl-2-hexanol) have higher molecular weights but lack the rigidity of double bonds, leading to variable boiling trends .
- Reactivity : Positional isomers like 5-methyl-4-hexen-3-ol may undergo faster acid-catalyzed hydration due to proximity of the double bond to the hydroxyl group. Compounds with conjugated unsaturation (e.g., 2-methyl-5-hexen-3-yn-2-ol) are prone to polymerization or Diels-Alder reactions .
Biological Activity
5-Methyl-5-hexen-3-ol, also known as 3-methylhex-5-en-3-ol, is a branched-chain alcohol with a double bond that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which allows it to participate in various chemical reactions and biological interactions. This article explores the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₄O, and it features a tertiary alcohol functional group along with a double bond. Its physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 138°C - 139°C |
| Refractive Index | 1.4355 - 1.4395 at 20°C |
| State | Colorless liquid |
These properties contribute to its volatility and reactivity, making it suitable for various applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Studies have demonstrated its effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In one study, moderate antibacterial activity was observed against these strains, suggesting that the compound could be developed into a natural preservative or therapeutic agent for infections caused by these bacteria. Further research is needed to establish its efficacy against a broader spectrum of microorganisms and to elucidate its mechanism of action.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. As a tertiary alcohol, it can act as a nucleophile in substitution reactions and participate in redox reactions due to its hydroxyl group. The presence of the double bond allows it to engage in addition reactions, enhancing its versatility in organic synthesis and biological interactions .
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Antimicrobial Properties : A study reported that this compound exhibited significant antibacterial activity against specific strains, indicating potential use in medical formulations aimed at treating bacterial infections.
- Flavor Compound : It has been recognized for its role as a flavoring agent in food products, contributing to the aroma profile of various beverages like green tea .
- Plant Communication : Research has shown that volatile organic compounds like this compound can mediate plant responses and attract beneficial insects when emitted from infested plants .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 3-Methylhex-5-en-3-ol | Tertiary alcohol | Antimicrobial properties |
| 4-Methylhex-1-en-3-ol | Tertiary alcohol | Limited studies on antimicrobial activity |
| 2-Ethylpent-4-en-3-ol | Tertiary alcohol | Antifungal properties reported |
This comparison highlights the distinct biological activities attributed to the structural characteristics of each compound.
Q & A
Q. What are the recommended methods for synthesizing 5-Methyl-5-hexen-3-ol with high regioselectivity?
Synthesis of this compound can be achieved via Grignard reactions or catalytic hydrogenation of alkynol precursors. For regioselectivity, consider using sterically hindered organometallic reagents (e.g., bulky Grignard reagents) to direct addition to the less substituted carbon. Evidence from analogous alcohols like 4-Methylhexan-3-ol suggests that acid-catalyzed cyclization or hydroboration-oxidation protocols may also yield similar branched structures .
Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for structural confirmation of this compound?
- NMR : Use DEPT-135 to distinguish CH, CH, and CH groups. The hydroxyl proton in NMR may require deuterated solvents (e.g., DMSO-d) to resolve splitting patterns.
- IR : Characteristic O-H stretching (~3200–3600 cm) and C=C stretching (~1640 cm) bands confirm functional groups. Compare with spectral libraries of structurally similar alcohols like 5-Hexenol for validation .
Q. What are the solubility properties of this compound in common organic solvents?
Preliminary solubility data for analogous alcohols (e.g., 4-Methylhexan-3-ol) indicate moderate polarity, with high solubility in THF, dichloromethane, and ethanol. Hydrophobicity increases with branching, reducing solubility in water (<1 mg/mL at 25°C). Phase diagrams for similar compounds suggest temperature-dependent miscibility in ethers .
Q. What stability considerations are critical for storing this compound under laboratory conditions?
Store under inert gas (N/Ar) at 2–8°C to prevent oxidation of the allylic alcohol moiety. Stability studies on related compounds (e.g., 3-phenoxy derivatives) highlight degradation via acid-catalyzed dehydration or photooxidation. Use amber vials and stabilizers like BHT (0.01–0.1% w/w) for long-term storage .
Advanced Research Questions
Q. How does the electronic environment of the hydroxyl group influence the compound's reactivity in acid-catalyzed dehydration?
The hydroxyl group’s electron-donating effects stabilize carbocation intermediates during dehydration. Computational studies on 4-Methylhexan-3-ol suggest that hyperconjugation between the C-O bond and adjacent C=C double bond lowers the activation energy for elimination. Kinetic isotope effects (KIEs) and Hammett plots can quantify substituent effects .
Q. How do contradictory data in the literature regarding the biological activity of related alcohols inform experimental design?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) may arise from assay conditions (pH, co-solvents) or stereochemical impurities. For example, studies on 4-Methylhexan-3-ol show divergent results in pheromone response assays due to enantiomeric excess. Validate purity via chiral HPLC and replicate assays across multiple cell lines .
Q. What strategies resolve discrepancies in reported thermodynamic properties (e.g., boiling points, vapor pressures)?
Re-evaluate experimental setups using standardized methods (e.g., ASTM distillation for boiling points). For 5-Hepten-2-ol derivatives, reduced-pressure distillation data (0.02 bar, 351–353 K) align closely with Antoine equation predictions. Cross-reference with NIST WebBook entries for analogous alcohols to identify systematic errors .
Q. What in vitro assays are suitable for studying interactions between this compound and olfactory receptors or enzymes?
- Fluorescence polarization : Track ligand binding to GPCRs (e.g., human OR1A1).
- Enzyme kinetics : Use Michaelis-Menten assays with alcohol dehydrogenases (ADHs) to measure and . Studies on 4-Methylhexan-3-ol demonstrate competitive inhibition at ADH active sites .
Q. How can kinetic studies be designed to elucidate isomerization pathways of this compound under varying pH conditions?
Monitor isomerization via NMR time-course experiments in buffered solutions (pH 2–12). For acid-catalyzed pathways, Arrhenius plots of rate constants () reveal activation parameters. Compare with computational transition state models (e.g., QM/MM simulations) to validate mechanisms .
Methodological Notes
- Data Validation : Cross-check experimental results with NIST Chemistry WebBook entries and isomer databases .
- Stereochemical Analysis : Use Mosher ester derivatization or chiral columns (e.g., Chiralcel OD-H) to resolve enantiomers .
- Safety Protocols : Follow OSHA HCS guidelines for handling irritants (skin/eye protection, ventilation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
